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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure of Niobium
Aluminide (Nb3Al), a promising A15 superconductor, based on first-principles studies. This
document summarizes key quantitative data, outlines detailed computational methodologies,
and visualizes fundamental concepts to facilitate a comprehensive understanding for
researchers, scientists, and professionals in drug development who may leverage
superconducting materials in advanced instrumentation.

Introduction to Nb3Al

Niobium aluminide (Nb3Al) is an intermetallic compound with a Cr3Si (A15) crystal structure,
known for its excellent superconducting properties.[1] It exhibits a high critical temperature (Tc)
of approximately 18.9 K, a high critical magnetic field (Bc2) of 32 T at 4.2 K, and a critical
current density (Jc) of 1000 A/mmz2in a 16 T field at 4.2 K.[1] These characteristics make it a
material of significant interest for applications in high-field magnets for nuclear magnetic
resonance (NMR), magnetic resonance imaging (MRI), and particle accelerators.
Understanding its electronic structure from fundamental principles is crucial for optimizing its
performance and exploring new applications.

Crystal and Electronic Structure

First-principles calculations, primarily based on Density Functional Theory (DFT), have been
instrumental in elucidating the structural and electronic properties of Nb3Al.
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Crystal Structure

Nb3Al crystallizes in the cubic A15 structure with the space group Pm-3n (No. 223).[1][2] The
niobium atoms form a body-centered cubic sublattice, while the aluminum atoms are located at
the corners of the cubic unit cell. A key feature of the A15 structure is the presence of
orthogonal chains of Nb atoms running through the faces of the cube. The short interatomic
distance between Nb atoms in these chains is believed to be crucial for its superconducting
properties.[3][4]

Recent studies have also proposed other stable or metastable phases, such as a C2/c
structure, which may be energetically more favorable at low temperatures.[4] This new
predicted crystal structure is believed to be directly related to the superconducting state at
ambient pressure.[4]

Quantitative Structural and Thermodynamic Data

The following tables summarize key quantitative data for the A15 phase of Nb3Al obtained from
various first-principles studies.

Parameter Value Reference
Space Group Pm-3n [1][2]
Lattice Constant (a) 519 A [1]

521 A [2]

5.207 A [5106]

Formation Energy -0.218 eV/atom [2]

Table 1: Crystal Structure and Formation Energy of A15 Nb3Al.
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Property Value Reference
Bulk Modulus > Nb3Al [5]
Shear Modulus > Nb3Al [5]
Young's Modulus > Nb3Al [5]

Electron-Phonon Coupling
> Nb3Al [5]
Parameter

Table 2: Comparison of Mechanical and Superconducting Properties with Nb3Sn.[5]

Electronic Density of States (DOS) and Band Structure

The electronic structure of Nb3Al is characterized by a high density of states at the Fermi level
(E_F), which is a key indicator of its potential for superconductivity.[3] The states near the
Fermi level are predominantly derived from the d-orbitals of the Niobium atoms.[3][4] The
hybridization between Nb 4d and Al 3p orbitals also plays a significant role in the bonding and
electronic properties.[5][6]

The band structure reveals several flat bands near the Fermi level, which contribute to the high
DOS. These features are a direct consequence of the quasi-one-dimensional nature of the Nb
chains in the A15 structure.

Computational Methodologies

The first-principles calculations cited in this guide predominantly employ Density Functional
Theory (DFT) as implemented in software packages like the Vienna Ab initio Simulation
Package (VASP) or the Cambridge Serial Total Energy Package (CASTEP).[1][4][5][6]

A General Workflow for First-Principles Calculation of
Nb3Al
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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